molecular formula C7H4Br2O2 B1308521 2,4-Dibromo-5-hydroxybenzaldehyde CAS No. 3111-51-1

2,4-Dibromo-5-hydroxybenzaldehyde

Cat. No.: B1308521
CAS No.: 3111-51-1
M. Wt: 279.91 g/mol
InChI Key: YYYLLTIYDVSUDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dibromo-5-hydroxybenzaldehyde involves the bromination of p-cresol using bromine as a reagent. The reaction is typically carried out in a solvent-free continuous pipeline reactor, with the temperature controlled in two stages: low temperature (45-46°C) and high temperature . This method yields a reddish-brown crystalline product with a high purity of 98.28 to 98.8 weight percent .

Industrial Production Methods

Industrial production of this compound often involves similar bromination processes, with a focus on optimizing yield and purity while minimizing environmental impact. The use of solvent-free methods helps reduce potential pollution and safety hazards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s bromine atoms play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and a hydroxyl group makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2,4-dibromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYLLTIYDVSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401732
Record name 2,4-dibromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-51-1
Record name 2,4-Dibromo-5-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-dibromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-5-hydroxybenzaldehyde
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Record name 2,4-Dibromo-5-hydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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